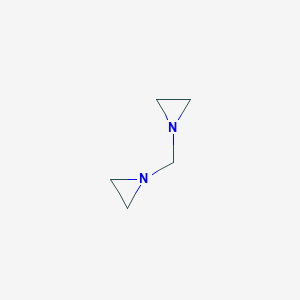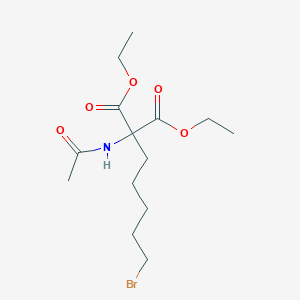
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is a synthetic organic compound with the molecular formula C14H24BrNO5 and a molecular weight of 366.25 g/mol . This compound is characterized by the presence of a bromine atom, an acetylamino group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction, while the bromopentyl group is incorporated via a bromination reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromopentyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Propanedioic acid, (acetylamino)(5-chloropentyl)-, diethyl ester
- Propanedioic acid, (acetylamino)(5-iodopentyl)-, diethyl ester
- Propanedioic acid, (acetylamino)(5-fluoropentyl)-, diethyl ester
Uniqueness
Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
特性
CAS番号 |
5183-26-6 |
|---|---|
分子式 |
C14H24BrNO5 |
分子量 |
366.25 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-(5-bromopentyl)propanedioate |
InChI |
InChI=1S/C14H24BrNO5/c1-4-20-12(18)14(16-11(3)17,13(19)21-5-2)9-7-6-8-10-15/h4-10H2,1-3H3,(H,16,17) |
InChIキー |
MTUPFTCWXFJLCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCCCBr)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





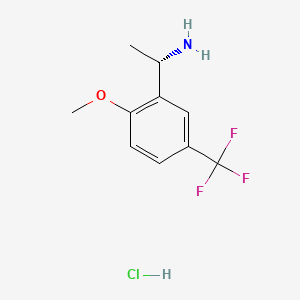
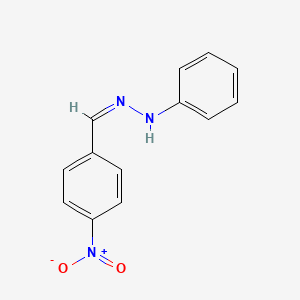
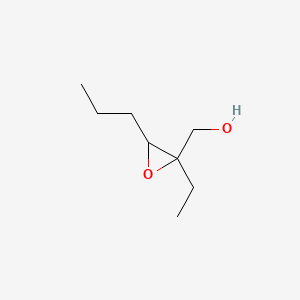
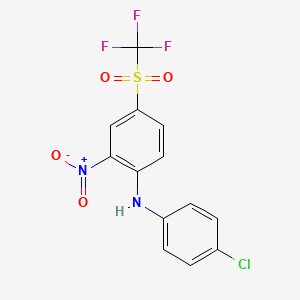
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
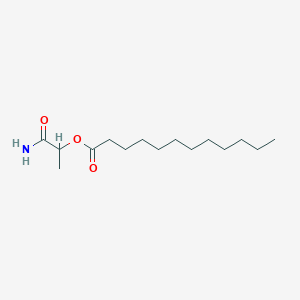
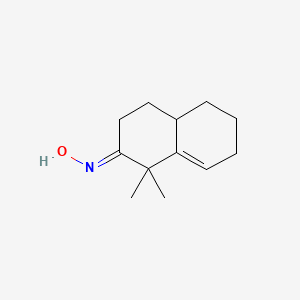

![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
